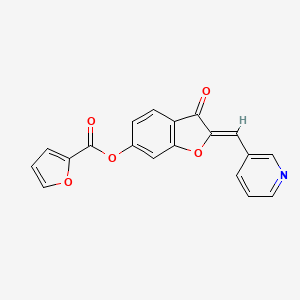

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

The compound “(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a benzofuran derivative featuring a pyridinylmethylene substituent at the 2-position and a furan-2-carboxylate ester at the 6-position. Its Z-configuration is critical for maintaining the stereoelectronic arrangement of the conjugated system, which influences reactivity and intermolecular interactions .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO5/c21-18-14-6-5-13(24-19(22)15-4-2-8-23-15)10-16(14)25-17(18)9-12-3-1-7-20-11-12/h1-11H/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKCNDXOTHNMFH-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the 2- and 6-positions of the benzofuran core. Below is a comparative analysis based on substituent variations and their impacts:

Key Findings from Comparative Studies

Electronic and Steric Effects :

- Pyridin-3-ylmethylene at the 2-position (as in the target compound) introduces a conjugated π-system and hydrogen-bonding capacity, enhancing interactions with biological targets compared to phenyl or methoxy-substituted analogues .

- Furan-2-carboxylate at the 6-position provides moderate lipophilicity, balancing solubility and membrane permeability better than bulkier substituents like 2,6-dimethoxybenzoate .

NMR Spectral Differences :

- In analogues with substituent variations at the 2-position (e.g., pyridinyl vs. dimethoxyphenyl), significant chemical shift differences are observed in regions corresponding to protons near the substituents (e.g., δ 7.2–8.5 ppm for pyridine vs. δ 6.8–7.1 ppm for methoxy groups) .

Reactivity and Stability :

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and comparative analyses.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 361.328 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

- Mechanism : The compound appears to inhibit bacterial enzymes involved in cell wall synthesis, which is crucial for bacterial survival.

- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be within the range of 10-25 µg/mL for these strains, indicating potent antimicrobial effects.

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory effects.

- Mechanism : It modulates inflammatory pathways by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.

- Research Findings : In vitro studies showed a reduction in cytokine production (e.g., IL-6 and TNF-alpha) when treated with the compound, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties.

- Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways.

- Research Findings : In vitro studies on breast cancer cell lines demonstrated reduced cell viability and increased apoptotic markers after treatment with concentrations ranging from 5 to 20 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells post-treatment.

Comparative Analysis

To contextualize the biological activity of this compound, a comparative analysis with similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |

| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |

| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |

Synthesis and Research Applications

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:

- Condensation Reaction : 3-pyridinecarboxaldehyde is condensed with 2,3-dihydrobenzofuran under basic conditions.

- Esterification : The resulting product undergoes esterification with a fluorobenzoic acid derivative using coupling agents such as DCC.

This compound serves as a valuable building block in drug development due to its diverse chemical reactivity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.